Macimorelin, also known by its trade name Macrilen, is a synthetic compound developed for the diagnosis of adult growth hormone deficiency. It is classified as a growth hormone secretagogue receptor agonist, specifically targeting the ghrelin receptor to stimulate the release of endogenous growth hormone from the pituitary gland. The compound was first synthesized at the University of Montpellier in collaboration with Aeterna Zentaris and received FDA approval in December 2017 for clinical use in diagnosing growth hormone deficiency in adults .
Macimorelin is a pseudotripeptide and is chemically described as D-Tryptophanamide, 2-methylalanyl-N-[(1R)-1-(formylamino)-2-(1H-indol-3-yl)ethyl]-acetate. The synthesis of macimorelin involves multiple steps, including the formation of its core structure through peptide coupling techniques. The synthetic route typically begins with the assembly of amino acid building blocks, followed by modifications to introduce specific functional groups that enhance its biological activity and stability. The final product is obtained through purification processes such as chromatography to ensure high purity levels suitable for clinical applications .
The molecular formula of macimorelin is C26H30N6O3, with a molar mass of approximately 474.565 g/mol. Its structure includes a unique arrangement of amino acids that allows it to mimic the natural ghrelin peptide, which is crucial for binding to its receptor and eliciting a physiological response. The three-dimensional conformation of macimorelin plays a significant role in its effectiveness as a growth hormone secretagogue .
Macimorelin undergoes various chemical reactions during its metabolism and interaction with biological systems. It is primarily metabolized via the cytochrome P450 enzyme system, particularly CYP3A4, which plays a critical role in its pharmacokinetics. The compound exhibits poor oral bioavailability in certain animal models, but it has been optimized for human use through careful formulation .
Macimorelin functions as an agonist at the growth hormone secretagogue receptor, mimicking the action of ghrelin. Upon administration, it binds to these receptors in the pituitary gland, leading to an increase in endogenous growth hormone secretion. This mechanism is particularly beneficial for diagnosing growth hormone deficiency, as it provides a non-invasive alternative to traditional stimulation tests like insulin tolerance tests or glucagon stimulation tests .
Macimorelin exhibits several physical and chemical properties that are relevant for its therapeutic use:
Macimorelin's primary application is in the diagnosis of growth hormone deficiency in adults and potentially in pediatric populations. Clinical studies have demonstrated its efficacy and safety compared to traditional testing methods. Its oral formulation offers significant advantages over parenteral methods, including ease of administration and reduced patient discomfort .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3